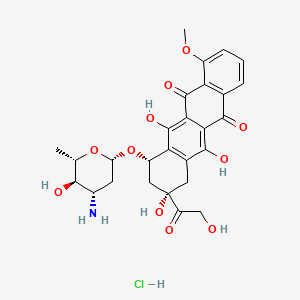

4'-epi-Adriamycin

Descripción

Propiedades

Número CAS |

57819-80-4 |

|---|---|

Fórmula molecular |

C27H30ClNO11 |

Peso molecular |

580 g/mol |

Nombre IUPAC |

(7S,9S)-7-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

InChI |

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17+,22-,27-;/m0./s1 |

Clave InChI |

MWWSFMDVAYGXBV-UAOJCOQHSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |

SMILES isomérico |

C[C@H]1[C@@H]([C@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |

SMILES canónico |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |

Otros números CAS |

56390-09-1 |

Pictogramas |

Irritant; Health Hazard |

Sinónimos |

4' Epi Adriamycin 4' Epi Doxorubicin 4' Epi DXR 4' Epiadriamycin 4' Epidoxorubicin 4'-Epi-Adriamycin 4'-Epi-Doxorubicin 4'-Epi-DXR 4'-Epiadriamycin 4'-Epidoxorubicin Ellence EPI cell EPI-cell EPIcell Epilem Epirubicin Epirubicin Hydrochloride Farmorubicin Farmorubicina Farmorubicine Hydrochloride, Epirubicin IMI 28 IMI-28 IMI28 NSC 256942 NSC-256942 NSC256942 Pharmorubicin |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Pharmacokinetic Comparison with Adriamycin

Pharmacokinetic Profile

A comparative pharmacokinetic study in ovarian carcinoma patients demonstrated significant differences between 4'-epi-Adriamycin and Adriamycin after simultaneous intravenous administration (Table 1) :

| Parameter | Adriamycin (Mean) | This compound (Mean) | Ratio (Adriamycin:4'-epi) |

|---|---|---|---|

| AUC (ng·h/mL) | 1,520 | 950 | 1.6:1 |

| Cmax (ng/mL) | 1,200 | 1,000 | 1.2:1 |

| Terminal Half-Life (h) | 30.5 | 21.8 | 1.4:1 |

Key findings:

- Adriamycin exhibited higher systemic exposure (AUC) and peak plasma concentration (Cmax) .

- Both drugs produced low plasma concentrations of their 13-hydroxymetabolites (≤20 ng/mL), which contribute to cardiotoxicity .

Structural Impact on DNA Binding

In contrast, inversion at the 1' position (e.g., beta-anomer derivatives) reduces DNA interaction and cytotoxicity by ~50% .

In Vitro and Biochemical Activity Compared to Other Anthracyclines

Cytotoxicity in Cell Lines

- This compound vs. Adriamycin : Both drugs showed similar IC50 values in mouse embryo fibroblasts and HeLa cells, confirming comparable cytotoxic potency .

- 4-demethoxy derivatives : 4-demethoxy-4'-epi-Adriamycin demonstrated 10–500-fold higher cytotoxicity than Adriamycin in vitro, linked to enhanced DNA synthesis inhibition .

Differentiation Induction

This compound induced differentiation in WEHI-3B myelomonocytic leukemia cells at 50 nM, achieving 40% differentiation rates without requiring high cell densities or autoinduction pathways .

Clinical Efficacy and Toxicity Profiles

Efficacy in Solid Tumors

- Phase I Trials: In advanced solid tumors, this compound showed objective responses in renal carcinoma and melanoma patients at doses up to 80 mg/m² .

- Phase II Trials: No responses were observed in advanced hypernephroma (n=19), suggesting tumor-specific sensitivity .

Toxicity Comparison (Table 2)

Key findings:

- This compound demonstrated milder hematologic and non-hematologic toxicity .

- No clinical cardiotoxicity was reported, though systolic time interval prolongation indicated subclinical effects .

Discussion and Future Perspectives

This compound retains the antitumor efficacy of Adriamycin while offering improved tolerability, particularly in cardiac and gastrointestinal toxicity . Future studies should explore:

Q & A

Q. How can researchers preemptively address methodological critiques during peer review of this compound studies?

- Methodological Answer : Include a limitations section discussing potential biases (e.g., in vivo model translatability). Upload supplementary materials (e.g., raw spectra, statistical code) to open-access platforms. Invite pre-submission feedback from cross-disciplinary experts to identify overlooked flaws .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.